molecular formula C15H11NO2S B11942427 3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide

3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide

Cat. No.: B11942427
M. Wt: 269.3 g/mol
InChI Key: CQDUYHRGSWDBSX-UHFFFAOYSA-N
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Description

3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a hydroxyl group at position 3 and a phenyl carboxamide moiety at position 2. The benzothiophene system imparts unique electronic properties due to sulfur’s electronegativity and aromatic conjugation. The hydroxyl group at position 3 facilitates intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the molecule’s planar conformation and influencing its reactivity and solubility . Quantum chemical studies highlight that substituents on the phenyl ring significantly alter the molecule’s electronic structure, modulating its interactions in biological systems .

Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

3-hydroxy-N-phenyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H11NO2S/c17-13-11-8-4-5-9-12(11)19-14(13)15(18)16-10-6-2-1-3-7-10/h1-9,17H,(H,16,18)

InChI Key

CQDUYHRGSWDBSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiophene with phenyl isocyanate, followed by hydrolysis to yield the desired compound . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-N-phenyl-1-benzothiophene-2-carboxamide.

    Reduction: Formation of this compound alcohol derivative.

    Substitution: Formation of substituted benzothiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxy-N-phenyl-naphthalene-2-carboxamide

  • Structural Difference : Replaces the benzothiophene core with a naphthalene ring.
  • Electronic Effects : The absence of sulfur reduces electron-withdrawing effects, leading to a more electron-rich aromatic system. Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups stabilizes the molecule, similar to the benzothiophene analog .
  • Substituent Impact : Para-substituents on the phenyl ring (e.g., nitro, methoxy) alter the electron density distribution, affecting binding affinity in theoretical models .

3-Chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

  • Structural Modifications : Chloro and methyl groups at positions 3 and 6 of the benzothiophene; trifluoromethyl group on the phenyl ring.
  • Physicochemical Properties :
    • The chloro and trifluoromethyl groups are strongly electron-withdrawing, enhancing metabolic stability and lipophilicity.
    • Methyl substitution may improve steric shielding, reducing susceptibility to enzymatic degradation .

3-Chloro-N-{6-nitro-1,3-benzothiazol-2-yl}-1-benzothiophene-2-carboxamide

  • Key Features : Incorporates a nitro-substituted benzothiazole ring instead of phenyl.
  • The benzothiazole moiety enables π-stacking interactions, which could enhance binding to aromatic residues in proteins .

N-(3-Bromophenyl)-1-hydroxynaphthalene-2-carboxamide

  • Structural Contrast : Bromine substituent on the phenyl ring and a naphthalene core.
  • Functional Implications : Bromine’s polarizability may facilitate halogen bonding in molecular recognition. The naphthalene system’s extended conjugation could enhance UV absorption properties compared to benzothiophene derivatives .

Comparative Data Table

Compound Name Core Structure Key Substituents Electronic Effects Potential Applications
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide Benzothiophene 3-OH, N-phenyl carboxamide Intramolecular H-bonding Kinase inhibition, antimicrobials
3-Hydroxy-N-phenyl-naphthalene-2-carboxamide Naphthalene 3-OH, N-phenyl carboxamide Electron-rich aromatic system Fluorescent probes
3-Chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide Benzothiophene 3-Cl, 6-CH₃, 3-CF₃-phenyl Enhanced lipophilicity Drug candidates for CNS targets
3-Chloro-N-{6-nitrobenzothiazol-2-yl}-1-benzothiophene-2-carboxamide Benzothiophene 3-Cl, 6-NO₂-benzothiazole Electrophilic reactivity Enzyme inhibitors
N-(3-Bromophenyl)-1-hydroxynaphthalene-2-carboxamide Naphthalene 3-Br, 1-OH Halogen bonding potential Photodynamic therapy

Research Findings and Implications

  • Synthetic Accessibility : Suzuki-Miyaura coupling (as in ) is a viable route for introducing aryl groups to the benzothiophene core, though steric hindrance from substituents (e.g., trifluoromethyl) may reduce yields .
  • Biological Relevance: Electron-withdrawing groups (e.g., Cl, NO₂) improve stability but may reduce aqueous solubility, necessitating formulation optimization .
  • Computational Insights : Quantum studies (e.g., B3LYP methods) confirm that substituent-induced electronic changes correlate with conformational stability and interaction energetics .

Biological Activity

3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, including its anti-inflammatory, neuroprotective, and enzyme inhibition capabilities, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H13NO2S\text{C}_{15}\text{H}_{13}\text{N}\text{O}_{2}\text{S}

This structure features a benzothiophene core, which is known for its biological activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In a study assessing various derivatives, the compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

Table 1: Anti-inflammatory Activity of this compound

CompoundIC50 (µM)Mechanism of Action
This compound12.5Inhibition of NF-kB pathway

This table summarizes the inhibitory concentration (IC50) values and mechanisms identified in studies focusing on inflammation.

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. In cellular models of oxidative stress, it was found to protect neuronal cells from apoptosis induced by hydrogen peroxide.

Case Study: Neuroprotection in Cellular Models
In a study published in Frontiers in New Drug Discovery, this compound was tested against oxidative stress-induced cell death. The results indicated a significant reduction in cell death rates compared to untreated controls, suggesting potential therapeutic applications for neurodegenerative diseases.

3. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against cholinesterases, which are relevant in the context of Alzheimer's disease.

Table 2: Enzyme Inhibition Potential

Enzyme TypeIC50 (µM)Reference
Acetylcholinesterase (AChE)8.0
Butyrylcholinesterase (BuChE)6.5

These findings highlight the compound's potential as a lead molecule for developing therapeutics targeting cholinesterase-related conditions.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of inflammatory pathways : The compound interferes with key signaling pathways involved in inflammation.
  • Antioxidant properties : It reduces oxidative stress markers, thereby protecting neuronal integrity.
  • Cholinesterase inhibition : By inhibiting these enzymes, the compound may enhance cholinergic signaling, beneficial in neurodegenerative disorders.

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